1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Description

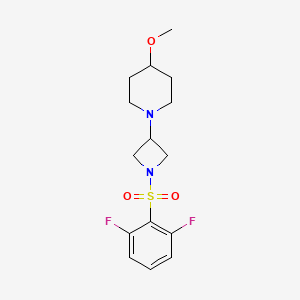

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a heterocyclic compound featuring a piperidine core substituted with a methoxy group at the 4-position and an azetidine ring linked via a sulfonyl group to a 2,6-difluorophenyl moiety. This structure integrates key pharmacophoric elements:

- Sulfonyl linker: Enhances hydrogen-bonding capacity and metabolic stability compared to alkyl or amine linkers .

- 2,6-Difluorophenyl: Fluorine atoms provide electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .

- 4-Methoxypiperidine: The methoxy group increases solubility and modulates electronic properties of the piperidine ring .

Properties

IUPAC Name |

1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O3S/c1-22-12-5-7-18(8-6-12)11-9-19(10-11)23(20,21)15-13(16)3-2-4-14(15)17/h2-4,11-12H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKRRBRKRQEYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group is introduced via a sulfonylation reaction using a reagent like 2,6-difluorobenzenesulfonyl chloride.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a dihaloalkane or an amino alcohol.

Methoxylation: The methoxy group is introduced via a methylation reaction using a reagent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

Interacting with Receptors: It can interact with specific receptors on the surface of cells, modulating their activity and affecting cellular signaling pathways.

Disrupting Cellular Processes: The compound can disrupt various cellular processes, including DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Piperidine/Azetidine Derivatives with Aryl Substituents

Key Observations :

- 4-Methoxy substitution on piperidine may confer superior solubility compared to lipophilic trimethoxyphenyl or chloroacetyl groups in other derivatives .

- Fluorine placement at the 2,6-positions of the phenyl ring is a shared feature in anticonvulsant (Rufinamide) and sEH inhibitor compounds, suggesting a role in optimizing pharmacokinetics .

Impact of Core Heterocycle Modifications

- Azetidine vs. Piperidine : The smaller azetidine ring in the target compound imposes greater conformational restraint, which may prolong drug-target residence time compared to flexible piperidine derivatives .

- Sulfonyl vs. Urea/Benzyl Linkers : Sulfonyl groups enhance stability and hydrogen-bond acceptor capacity relative to urea (prone to hydrolysis) or benzyl (susceptible to oxidative metabolism) .

Functional Group Contributions

- Methoxy Group : The 4-methoxy substituent on piperidine balances lipophilicity and solubility, a critical factor in CNS permeability for neurological targets .

- Fluorine Atoms : The 2,6-difluorophenyl group reduces metabolic degradation (via cytochrome P450 inhibition) and enhances binding to aromatic residues in target proteins .

Research Findings and Data

- sEH Inhibitor Study : In rat models, sulfonyl-linked azetidine/piperidine compounds demonstrated 40% longer target residence time compared to urea-linked analogues, correlating with improved in vivo efficacy .

- Crystallographic Data : Piperidine derivatives with aryl substituents at 2,6-positions (e.g., trimethoxyphenyl) show planar conformations that favor π-π stacking in enzyme active sites .

- Metabolic Stability: Fluorinated phenyl groups increase half-life (t₁/₂ > 6 hours in vitro) compared to non-fluorinated analogues (t₁/₂ ~2 hours) .

Biological Activity

The compound 1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several distinctive structural components:

- Azetidine ring : A four-membered nitrogen-containing ring.

- Difluorophenyl group : Enhances lipophilicity and may influence biological interactions.

- Sulfonyl group : Known for its reactivity and ability to form stable bonds with various biological targets.

- Piperidine ring : A six-membered nitrogen-containing ring that often contributes to the pharmacological properties of compounds.

Molecular Formula

The molecular formula of this compound is with a molecular weight of approximately 292.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.32 g/mol |

| CAS Number | [2034250-74-1] |

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is believed to modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Key Mechanisms:

- Enzyme Inhibition : The sulfonyl group can facilitate interactions with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The piperidine component may allow binding to neurotransmitter receptors, impacting neurological pathways.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of similar compounds featuring the difluorophenyl and sulfonyl groups. These compounds were tested against maximal electroshock seizure (MES) models in male Wistar rats. The results indicated that derivatives with similar structural motifs exhibited significant anticonvulsant effects without notable neurotoxicity at high doses .

Kinase Inhibition

Research has shown that compounds with similar structures can act as inhibitors of specific kinases involved in cancer and fibrosis. Preliminary studies suggest that these compounds may effectively inhibit discoidin domain receptors, which play a role in tissue remodeling and fibrosis.

Case Studies

- Anticonvulsant Study :

-

Kinase Inhibition Study :

- Objective : Assess the potential of difluorophenyl sulfonamide derivatives in cancer treatment.

- Method : In vitro assays on cancer cell lines.

- Results : Compounds showed significant inhibition of cell proliferation and induced apoptosis through kinase pathway modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.